molecular formula C11H16FNO B13603775 4-(3-Fluoro-4-methoxyphenyl)butan-1-amine

4-(3-Fluoro-4-methoxyphenyl)butan-1-amine

Cat. No.: B13603775
M. Wt: 197.25 g/mol
InChI Key: MQBDOODPGRKMQU-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)butan-1-amine is an organic compound with the molecular formula C11H16FNO This compound features a butan-1-amine backbone substituted with a 3-fluoro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and butan-1-amine.

    Condensation Reaction: The 3-fluoro-4-methoxybenzaldehyde undergoes a condensation reaction with butan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(3-fluoro-4-methoxyphenyl)butan-1-one, while reduction could produce 4-(3-fluoro-4-methoxyphenyl)butan-1-ol.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)butan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites or allosteric sites, leading to changes in the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluoro-4-methoxyphenyl)butan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    4-(3-Fluoro-4-methoxyphenyl)butan-1-one: Similar structure but with a carbonyl group instead of an amine.

    4-(3-Fluoro-4-methoxyphenyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amine.

Uniqueness

4-(3-Fluoro-4-methoxyphenyl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluoro and methoxy group on the phenyl ring, along with the butan-1-amine backbone, makes it a valuable compound for various research applications.

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)butan-1-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following chemical properties:

PropertyValue
Molecular FormulaC12H16FNO2
Molecular Weight221.26 g/mol
IUPAC NameThis compound
Canonical SMILESCC(CC1=CC(=C(C=C1)OC(F)C)O)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine and methoxy groups enhance the compound's lipophilicity, facilitating its penetration through biological membranes.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. For this compound, variations in the substituents can lead to significant changes in potency and selectivity.

Key Findings:

  • Substitution at the para position of the phenyl ring with different functional groups can enhance or diminish activity.
  • The presence of the fluorine atom is believed to contribute to increased binding affinity for biological targets compared to non-fluorinated analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antimicrobial Activity:
    • A study screened a library of compounds against Mycobacterium tuberculosis, identifying analogs with promising activity. Compounds with similar structural motifs demonstrated effective inhibition against this pathogen, suggesting potential applications in tuberculosis treatment .
  • Neuropharmacological Effects:
    • Research into compounds with similar structures has shown that modifications can lead to significant effects on neurotransmitter systems, particularly those involved in addiction and mood regulation. For instance, derivatives have been tested for their ability to modulate dopamine receptors, which are critical in addiction behaviors .
  • Anti-inflammatory Properties:
    • Some derivatives have exhibited anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), suggesting that this compound may also have therapeutic potential in inflammatory conditions .

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H16FNO/c1-14-11-6-5-9(8-10(11)12)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3

InChI Key

MQBDOODPGRKMQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCCCN)F

Origin of Product

United States

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